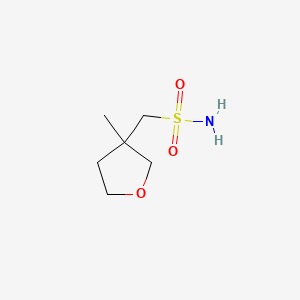

(3-Methyloxolan-3-yl)methanesulfonamide

Beschreibung

(3-Methyloxolan-3-yl)methanesulfonamide is a sulfonamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 3-position and a methanesulfonamide moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonamide group and steric bulk from the methyl-oxolane ring.

Eigenschaften

Molekularformel |

C6H13NO3S |

|---|---|

Molekulargewicht |

179.24 g/mol |

IUPAC-Name |

(3-methyloxolan-3-yl)methanesulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |

InChI-Schlüssel |

VYDLOMNIPXBHAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCOC1)CS(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxolan-3-yl)methanesulfonamide typically involves the reaction of 3-methyloxolane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Methyloxolane+Methanesulfonyl chloride→(3-Methyloxolan-3-yl)methanesulfonamide

Industrial Production Methods

Industrial production methods for (3-Methyloxolan-3-yl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyloxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-Methyloxolan-3-yl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (3-Methyloxolan-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of (3-Methyloxolan-3-yl)methanesulfonamide can be contextualized by comparing it to sulfonamide derivatives with analogous functional groups. Below is a detailed analysis based on structural analogs from pharmacological and pesticidal research:

Substitution of the Sulfonamide Moiety

Compounds with variations in the sulfonamide group (e.g., ethanesulfonamide, benzenesulfonamide) demonstrate how structural changes impact activity:

Key Findings :

- Methanesulfonamide derivatives (e.g., Compound 3) exhibit dual activity against tubulin polymerization and Hsp27, correlating with potent cytotoxicity (IC₅₀ = 4.4 nM).

- Ethanesulfonamide (Compound 7) retains tubulin inhibition but eliminates Hsp27 activity, suggesting that bulkier sulfonamide groups reduce off-target effects.

- Benzenesulfonamide (Compound 8) shows reduced cell-growth inhibition despite similar tubulin activity, likely due to increased hydrophobicity (higher cLogP) impairing cellular uptake .

Implications for (3-Methyloxolan-3-yl)methanesulfonamide :

The methanesulfonamide group in the target compound may favor tubulin-targeting activity, while the methyl-oxolane ring could enhance solubility compared to purely aromatic analogs (e.g., benzenesulfonamide).

Substitution on the Aromatic/Non-Aromatic Core

The benzyl or heterocyclic core structure significantly influences potency and solubility:

2,5-Dimethoxybenzyl vs. 2,5-Dimethylbenzyl :

- Compounds with 2,5-dimethoxybenzyl (e.g., Compound 3) show improved solubility (cLogP = 2.1) and stronger cell-growth inhibition (IC₅₀ = 4.4 nM) compared to 2,5-dimethylbenzyl analogs (IC₅₀ > 100 nM) .

- Methoxy groups enhance hydrogen-bonding capacity, improving aqueous solubility and target engagement.

Oxolane vs. Benzyl Core :

The tetrahydrofuran ring in (3-Methyloxolan-3-yl)methanesulfonamide introduces conformational rigidity absent in benzyl-based analogs. This may alter binding kinetics to tubulin or other targets, though direct data are unavailable in the provided evidence.

Comparison with Sulfonylurea Herbicides

For example:

- Metsulfuron-methyl : A triazine-linked sulfonylurea herbicide with high herbicidal activity. Its mechanism involves acetolactate synthase (ALS) inhibition, distinct from tubulin targeting in sulfonamide pharmacophores .

- Structural Contrast : Sulfonylureas feature urea linkers and triazine rings, whereas (3-Methyloxolan-3-yl)methanesulfonamide lacks these groups, limiting direct functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.